5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar chloromethylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids.
Scientific Research Applications
5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylpyridine: This compound is structurally similar and is used in the synthesis of pharmaceuticals and agrochemicals.
Fluorinated Pyridines: These compounds share the pyridine ring structure and are used in various applications, including radiotherapy and as imaging agents.
Uniqueness
5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities.
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3H2,1H3,(H,11,12) |
InChI Key |
ZJPSZYNANBBFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CCl |
Origin of Product |
United States |
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